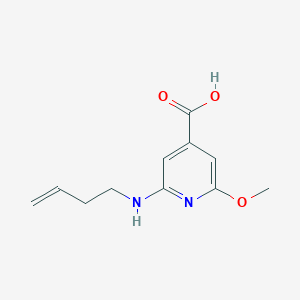
2-(But-3-enylamino)-6-methoxyisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-enylamino)-6-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a butenylamino group and a methoxy group attached to the isonicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-enylamino)-6-methoxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenylamino Group: The butenylamino group can be introduced through a nucleophilic substitution reaction using an appropriate amine and a butenyl halide.
Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agents.
Coupling with Isonicotinic Acid: The final step involves coupling the butenylamino and methoxy-substituted intermediates with isonicotinic acid under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-3-enylamino)-6-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(But-3-enylamino)-6-methoxyisonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(But-3-enylamino)-6-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic Acid: A parent compound with similar structural features but lacking the butenylamino and methoxy groups.
Nicotinic Acid: Similar in structure but with different functional groups attached to the core structure.
Uniqueness
2-(But-3-enylamino)-6-methoxyisonicotinic acid is unique due to the presence of both butenylamino and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(but-3-enylamino)-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-3-4-5-12-9-6-8(11(14)15)7-10(13-9)16-2/h3,6-7H,1,4-5H2,2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
OLXYTZZPDFQEHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=N1)NCCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













